molecular formula C12H15FO B1325452 3,3-Dimethyl-2'-fluorobutyrophenone CAS No. 898764-70-0

3,3-Dimethyl-2'-fluorobutyrophenone

Cat. No. B1325452
CAS RN: 898764-70-0
M. Wt: 194.24 g/mol
InChI Key: GSAGLACKEKPELM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2'-fluorobutyrophenone (DMFBP) is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, as well as in the preparation of materials for use in polymer science. DMFBP has also been studied for its potential biological and pharmacological properties.

Scientific Research Applications

Progesterone Receptor Modulators

  • Progesterone Receptor Antagonists : Research on 3,3-dialkyl-5-aryloxindole derivatives, which are structurally related to 3,3-Dimethyl-2'-fluorobutyrophenone, has revealed their potential as progesterone receptor (PR) modulators. These compounds show promise for applications in female healthcare, including contraception, treatment of fibroids, endometriosis, and certain breast cancers. A specific compound, WAY-255348, demonstrated potent PR antagonist activity and contraceptive effects in animal models (Fensome et al., 2008).

Analytical Chemistry

  • Fluorography for Protein and Nucleic Acid Detection : A method using 2,5-diphenyloxazole in dimethylsulphoxide has been developed for detecting tritium in polyacrylamide gels, a technique that can be relevant for compounds like this compound when tagged with tritium for biochemical studies (Bonner & Laskey, 1974).

Enzyme Inhibition

  • Hydrolytic Enzyme Inhibitors : Fluoro ketones, related to the structure of this compound, have been studied as inhibitors of hydrolytic enzymes. These compounds, including 3,3-difluoro-6,6-dimethyl-2-heptanone, have shown significant inhibitory activity against acetylcholinesterase, suggesting potential applications in neurochemistry and drug development (Gelb et al., 1985).

Fluorescence Probes and Imaging

  • Near-Infrared Fluorophores : BF2 chelated 3,3'-dimethyl-5,5'-diarylazadipyrromethenes, which share structural motifs with this compound, have been synthesized and are emissive in the near-infrared (NIR) spectrum. These compounds are useful in biological imaging due to their high quantum yields in the NIR region, facilitating cellular uptake and visualization with confocal microscopy (Wu & O’Shea, 2013).

Dopamine Receptor Studies

  • Radioiodinated Butyrophenones for Dopamine Receptors : Studies on butyrophenone derivatives, including those related to this compound, have explored their use in dopamine receptor research. Compounds such as 2'-iodospiperone have been evaluated for their affinity towards dopamine receptors, providing insights into the development of radioligands for neurological studies (Nakatsuka et al., 1987).

Safety and Hazards

The safety and hazards associated with 3,3-Dimethyl-2’-fluorobutyrophenone are not well-documented in the available literature. It is recommended to handle this compound with appropriate safety precautions, as with any chemical substance .

properties

IUPAC Name

1-(2-fluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-12(2,3)8-11(14)9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAGLACKEKPELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642400
Record name 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898764-70-0
Record name 1-(2-Fluorophenyl)-3,3-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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